1,2,4-Trichlorobenzene

Catalog No.
S604889
CAS No.
120-82-1
M.F
C6H3Cl3
M. Wt
181.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trichlorobenzene

CAS Number

120-82-1

Product Name

1,2,4-Trichlorobenzene

IUPAC Name

1,2,4-trichlorobenzene

Molecular Formula

C6H3Cl3

Molecular Weight

181.4 g/mol

InChI

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

PBKONEOXTCPAFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
2.70e-04 M
Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide
In water, 49.0 mg/L at 25 °C
Solubility in water, mg/l: 34.6
0.003%

Synonyms

1,2,4-Trichlorobenzene; 1,2,4-Trichlorobenzol; 1,2,5-Trichlorobenzene; 1,3,4-Trichlorobenzene; Hostetex L-PEC; NSC 406697; unsym-Trichlorobenzene

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

Environmental Science:

  • Fate and Transport Studies: Researchers use 1,2,4-TCB as a model compound to investigate the behavior of organic contaminants in the environment. Its specific properties, like volatility and water solubility, allow scientists to understand how such compounds move through air, water, and soil . Additionally, studies track its degradation by microorganisms and other environmental processes, contributing to the understanding of contaminant persistence and remediation strategies .

Toxicology and Biotransformation:

  • Investigating Toxicity Mechanisms

    ,2,4-TCB serves as a model compound in studies exploring the potential health impacts of chlorinated hydrocarbons. Researchers use it to understand how these chemicals interact with biological systems and induce specific toxic effects . This knowledge helps assess the potential human health risks associated with environmental exposure.

  • Biotransformation Pathways

    Scientists studying the metabolism of xenobiotics (foreign chemicals) in organisms utilize 1,2,4-TCB. By examining its breakdown products and the enzymes involved, researchers gain insights into the body's capacity to detoxify such compounds . This knowledge is crucial for understanding individual susceptibility and potential adverse effects associated with exposure.

Material Science and Applications:

  • Liquid Crystal Research: 1,2,4-TCB exhibits liquid crystal properties, transitioning between different phases based on temperature. This makes it a valuable material for studying liquid crystal behavior and developing new applications in display technologies and other areas .

Origin and Significance

TCB is a synthetic compound, not found naturally in the environment. It is commercially produced through the chlorination of benzene []. While not a major industrial product itself, TCB serves as an intermediate for the production of other chemicals, such as herbicides and dyes []. Research into alternative production methods and TCB replacements is ongoing due to environmental concerns [].


Molecular Structure Analysis

The molecular structure of TCB consists of a benzene ring with three chlorine atoms attached at the 1, 2, and 4 positions. This specific arrangement gives the molecule a permanent dipole moment due to the uneven distribution of electrons between the chlorine atoms and the carbon ring []. This polarity can influence its interactions with other molecules.

A notable aspect of the structure is the presence of three bulky chlorine atoms. This steric hindrance can affect how TCB reacts with other molecules and may limit its participation in certain types of reactions [].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, TCB is primarily synthesized through the chlorination of benzene. This process typically involves high temperatures and a Lewis acid catalyst, such as ferric chloride (FeCl3) [].

Balanced Chemical Equation:

C6H6 + 3Cl2 (FeCl3) -> C6H3Cl3 + 3HCl

Other Relevant Reactions

TCB can undergo various substitution reactions, where one or more chlorine atoms are replaced by another functional group. The specific reaction conditions and product formation depend on the replacing group and the reaction catalyst []. Additionally, TCB can be dechlorinated under specific conditions to remove the chlorine substituents [].

Due to its aromatic character, TCB can participate in electrophilic aromatic substitution reactions, where an electrophilic group is introduced into the benzene ring []. However, the presence of electron-withdrawing chlorine atoms reduces the reactivity of the ring compared to unsubstituted benzene.


Physical And Chemical Properties Analysis

  • Melting Point: 16.9 °C []
  • Boiling Point: 214.4 °C []
  • Density: 1.46 g/cm³ []
  • Solubility: Slightly soluble in water (4.2 mg/L at 25 °C). More soluble in organic solvents like ethanol, benzene, and acetone [].
  • Stability: TCB is relatively stable under normal storage conditions. However, it can decompose upon exposure to high temperatures or strong oxidizing agents [].

Mechanism of Action (Not Applicable)

TCB is not typically used in biological systems and does not have a well-defined mechanism of action in this context.

TCB is considered a harmful substance if swallowed and can cause skin irritation. Long-term exposure to TCB may be hazardous, and it is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC). Additionally, TCB is very toxic to aquatic life and can persist in the environment.

Important Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TCB.
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Properly dispose of waste according to local regulations.

Physical Description

1,2,4-trichlorobenzene appears as colorless liquid or white solid with a sharp chlorobenzene odor. Melting point 16.95°C (62.5°F) . (USCG, 1999)
Liquid
COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless liquid or crystalline solid (below 63°F) with an aromatic odor.

Color/Form

Colorless liquid
Orthorhombic crystals
Colorless liquid or crystalline solid (below 63 degrees F).

XLogP3

4

Boiling Point

415 °F at 760 mm Hg (NTP, 1992)
213.5 °C
213 °C
416°F

Flash Point

230 °F (NTP, 1992)
105 °C (222 °F)
105 °C c.c.
222°F

Vapor Density

6.26 (NTP, 1992) (Relative to Air)
6.26 (Air= 1)
Relative vapor density (air = 1): 6.26
6.26

Density

1.454 at 68 °F (USCG, 1999)
1.459 g cu cm at 20 °C/4 °C
Relative density (water = 1): 1.5
1.45

LogP

4.02 (LogP)
log Kow = 4.02
3.98

Odor

Aromatic odo

Melting Point

63 °F (NTP, 1992)
17.0 °C
16.92 °C
17 °C
63°F

UNII

05IQ959M1N

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1 mm Hg at 101.1 °F ; 5 mm Hg at 153.1° F (NTP, 1992)
0.46 mmHg
0.46 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 40
1 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

120-82-1
63697-18-7

Wikipedia

1,2,4-trichlorobenzene

Biological Half Life

15.85 Days
Fingerling rainbow trout (Salmo gairdnerii) were exposed to (14)C-labeled 1,2,4-trichlorobenzene for 8 hr in a static exposure (0.018 mg/L) or for 35 days in a continuous-flow exposure (0.20 mg/L) followed by a subsequent elimination period. For 2 days after 8 hr exposure, half-time of elimination of (14)C from muscle & liver was 0.4 days, while after 35 day exposure an early rapid elimination of (14)C from these tissues (half-time= 0.4 days) was followed by slower elimination (half-time= 50 days) during days 4-36.
In a tissue distribution study groups of rats were given 1.36 mmol 1,2,4-TCB/kg intraperitoneally and animals were killed at intervals up to 120 hours after dosing. The estimated half-lives of 1,2,4-TCB in blood, liver and kidney were 5.8, 5.2, and 6.2 hours, respectively. The 1,2,4-TCB levels were much higher in adipose tissue than in blood and other tissues.

Use Classification

Hazardous Air Pollutants (HAPs)

Methods of Manufacturing

The batch reaction of benzene with a 2.8-fold molar quantity of chlorine in the presence of ferric chloride at temperatures increasing to 100 °C gives a chlorination mixture consisting of 26% 1,4-dichlorobenzene, 4.5% 1,2-dichlorobenzene, 48% 1,2,4-trichlorobenzene, 8% 1,2,3-trichlorobenzene, 8% 1,2,3,4-tetrachlorobenzene, 5.5% 1,2,4,5-tetrachlorobenzene, and less than 1% pentachlorobenzene. The proportion of 1,4-dichlorobenzene, and thus also of 1,2,4-trichlorobenzene, can be raised by adding sulfur compounds as cocatalysts. After the chlorination mixture has been neutralized it can be separated by fractional distillation provided a column with more than 60 practical plates is used.
... Production method applicable to 1,2,4- and 1,2,3-trichlorobenzenes is based on the dehydrohalogenation of 1,2,3,4,5,6-hexachlorocyclohexane (stereoisomeric mixture), a byproduct of gamma-hexachlorocyclohexane production. In the presence of aqueous alkali or alkaline earth solutions or of ammonia, or directly through use of catalysts, hexachlorocyclohexane is converted at a temperature of 90 - 250 °C mainly to trichlorobenzene. The yield lies between 80 and 99%, with the product mixture consisting of 70 - 85% 1,2,4-trichlorobenzene and 13 - 30% 1,2,3-trichlorobenzene.
Chlorination of monochlorobenzene
... From 2,4-dichloroaniline or 2,5-dichloroaniline or 3,4-dichloroaniline by diazotization and treatment with Cu2Cl2. ... From 1,3-diaminobenzene by tetrazotization & treatment with Cu2Cl2.
Dehydrochlorination at 60 °C of the alpha, delta, and gamma isomers of benzene hexachloride.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Services
Wholesale and retail trade
Benzene, 1,2,4-trichloro-: ACTIVE
1,2,4-Trichlorobenzene is formed in minor quantities during the production of monochlorobenzene.

Analytic Laboratory Methods

Method: EPA 8121; Procedure: gas chromatography; Analyte: 1,2,4-trichlorobenzene; Matrix: environmental samples and RCRA wastes; Detection Limit: 130 nanogram/L.
Method: NIOSH 5517, Issue 2; Procedure: gas chromatography, (63)Ni electron capture detector; Analyte: 1,2,4-trichlorobenzene; Matrix: air; Detection Limit: 0.001 ug/mL in hexane.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,4-trichlorobenzene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.21 ug/L.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,4-trichlorobenzene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 34 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,2,4-TRICHLOROBENZENE (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Complex sample matrixes of estuarine biota tissue were analyzed for selected chlorinated cmpd /including 1,2,4-trichlorobenzene/ using GC /positive chemical ionization/tandem MS. The detection limit ... was 20 pg, and the instrument response was linear over 5 orders of magnitude.
The detection of chlorinated aromatic hydrocarbons (o-, m-, p-dichlorobenzene; 1,2,4-trichlorobenzene; 1,2,4,5-tetrachlorobenzene; pentachlorobenzene; hexachlorobenzene) in human blood plasma by capillary gas chromatography is described and discussed.

Storage Conditions

1,2,4-Trichlorobenzenes are liquids at room temperature and are shipped in bulk in aluminum tank trucks and steel or stainless steel tank cars.
1,2,4-Trichlorobenzene must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates and nitrates) since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where 1,2,4-trichlorobenzene is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

The halogenated benzenes, inducers of xenobiotic metabolism, were studied for their effects on the metabolism of malathion, malaoxon (lindane), and paraoxon and on the toxicity and lethality of these organophosphorus insecticides and parathion. One mmol/kg of 1,4-dichlorobenzene (p-dichlorobenzene), 1,2,4-trichlorobenzene, 1,4-dibromobenzene, 1,2,4-tribromobenzene, or hexabromobenzene or 0.1 mmol/kg hexachlorobenzene was administered po to male mice daily for 7 days. In general, the trihalogenated benzenes increased the LD50 of all 4 insecticides 2- to 6-fold. These increases were larger than those observed with the di- or hexahalogenated isomers. The bromide-substituted benzenes were usually more active than the chlorinated ones with the exception being hexabromobenzene. There was a good correlation between their effects on lethality and increases in in vitro carboxylesterase activity with either malathion or malaoxon as the substrate. The trihalogenated benzenes decreased the inhibitory effect of malathion on cholinesterase activity in the brain and to a lesser degree in the red blood cells, but not in liver or plasma. There was also a good correlation between protection against parathion and paraoxon lethality, protection against inhibition of cholinesterase in the brain and liver by paraoxon, and increases in the dealkylation of paraoxon by microsomal mixed-function oxidases but not by hepatic or plasma esterases. It appears that the halogenated benzenes are able to protect against organophosphorus insecticide toxicity. With malathion, increases in carboxylesterase activity may be important, and with paraoxon, increases in microsomal mixed-function oxidase dealkylation and tissue binding cannot be excluded from contributing to the protection seen.

Stability Shelf Life

Stable at room temperature
Volatile with steam

Dates

Modify: 2023-08-15

Online measurement of 1,2,4-trichlorobenzene as dioxin indicator on multi-walled carbon nanotubes

Ishrat Mubeen, Sattrawut Tulaphol, Lu Shengyong, Denggao Pan, Pengfei Zhang, Muhammad Sajid Khan, Mi Yan, William R Stevens
PMID: 33137681   DOI: 10.1016/j.envpol.2020.115329

Abstract

Polychlorinated dibenzo-p-dioxin and dibenzofuran (PCDD/F) emission is one of main concerns for the secondary pollution of municipal solid waste incinerators (MSWI). For timely response to emission, 1,2,4-trichlorobenzene (1,2,4-TrClBz) as dioxin indicator can be monitored via online measurement techniques. In this study, multi-walled carbon nanotubes (MWCNTs) were investigated for their suitability as a 1,2,4-TrClBz sorbent for MSWI stack gas analysis. The tests include, batch adsorption, continuous adsorption-desorption of 1,2,4-TrClBz via thermal desorption coupled with gas chromatography (TD-GC-ECD), temperature and concentration stability of MWCNTs, and adsorption performance of the system. Thermogravimetric/derivative thermogravimetric (TGA/DTG) analysis reveals that MWCNTs has higher capacity in terms of weight loss (14.34%) to adsorb 1,2,4-TrClBz compared to Tenax TA (9.46%) and also shows fast desorption of adsorbate at temperature of 87 °C compared to Tenax TA (130 °C). Interestingly, carbon nanotubes and Tenax TA gave almost similar adsorption-desorption response, and from TD-GC-ECD analysis it was found that with increasing mass flow of 1,2,4-TrClBz (7.42 × 10
- 44.52 × 10
mg ml
) through sorbent traps, average peak areas increased from 2.86 ± 0.02 to 13.54 ± 0.26 for MWCNTs and 2.89 ± 0.02 to 13.38 ± 0.12 for Tenax TA, respectively. The stability of MWCNTs for temperature was 400 °C and for concentration of 1,2,4-TrClBz was 50 ppbv. However, regeneration of sorbent at 100 ppbv (1,2,4-TrClBz) was not possible. TD-GC-ECD system showed high adsorption performance with 3.86% and 3.59% relative standard deviation at 250 °C and 300 °C, respectively. Further Fourier Transform Infrared Spectroscopy (FTIR) analysis confirmed that adsorbate can be fully desorbed at 300 °C.


Retention of polypropylene stereoisomers in solvent gradient interaction chromatography on porous graphitic carbon as influenced by temperature and mobile phase composition

Anthony Ndiripo, Harald Pasch
PMID: 31948725   DOI: 10.1016/j.chroma.2020.460865

Abstract

The behavior of isotactic, syndiotactic and atactic polypropylene stereoisomers on porous graphitic carbon (PGC) at different column temperatures is investigated with 1-decanol, decalin and decane as the adsorption promoting solvents using gradient interaction chromatography (SGIC). Column temperatures between 120 - 180 °C are investigated for the three adsorption promoting solvents with 1,2,4-trichlorobenzene (TCB) as the desorption promoting solvent. Owing to the different stereochemistry of the isomers, their interaction with the atomic level flat surface (ALFS) of porous graphitic carbon is observed to be different when injected from the three different adsorption promoting solvents. Atactic and isotactic polypropylene are not separable when 1-decanol is used as the adsorption solvent but can be separated from syndiotactic PP at column temperatures of between 120 - 180 °C. The three stereoisomers have almost similar elution volumes when decalin is used as the adsorption promoting solvent between 120 - 170 °C. Decane allows for both adsorption and desorption of the stereoisomers at distinct peak elution volumes at the studied column temperatures of 120 - 160 °C. Furthermore, it is shown that increasing the column temperature while maintaining other chromatographic conditions can either decrease or increase retention depending on the adsorption promoting solvent. More importantly, retention is influenced by adsorption conditions (temperature and adsorption promoting solvent) which may affect macromolecular conformations upon injection onto the PGC stationary phase. This is the first study on PP stereoisomers highlighting this behaviour.


Enhanced removal of 1,2,4-trichlorobenzene by modified biochar supported nanoscale zero-valent iron and palladium

Xiao Shang, Lei Yang, Da Ouyang, Bo Zhang, Wenying Zhang, Mingyue Gu, Jing Li, Mengfang Chen, Lihui Huang, Linbo Qian
PMID: 32213390   DOI: 10.1016/j.chemosphere.2020.126518

Abstract

Biochar pyrolysed at 300 °C, 500 °C, 700 °C was modified by hydrochloric acid (HCl), hydrofluoric acid (HF), sodium hydroxide (NaOH), hydrogen peroxide (H
O
), nitric acid (HNO
) and potassium permanganate (KMnO
), and subsequently evaluated for removal efficiency of 1,2,4-trichlorobenzene (1,2,4-TCB) by biochar supported nanoscale zero-valent iron (nZVI) and palladium (Pd) composites. Under the initial 1,2,4-TCB concentration of 10 mg L
and the solid-liquid ratio of 0.16 g L
, the synthesized composites of nZVI-Pd with BC700 modified by HF (FBC700-nZVI-Pd) and nZVI-Pd with BC300 modified by NaOH (SBC300-nZVI-Pd) demonstrated significantly enhanced removal efficiencies for 1,2,4-TCB achieving 98.8% and 94.7% after 48 h, respectively. The physicochemical properties of biochar including specific surface area, aromaticity and hydrophobicity after the modification by HF and NaOH were improved. Increased the supporting sites for Fe/Pd nanoparticles and the contact between composites and 1,2,4-TCB were mainly responsible for enhanced removal efficiency for 1,2,4-TCB. Both the adsorption by biochar and reduction by Fe/Pd nanoparticles effectively contributed to the removal of 1,2,4-TCB. It is estimated that the proportion of reduction was about twice that of adsorption in the first 12 h, which produced 1,2-DCB, benzene and other degradation products. Therefore, biochar treated with HF and NaOH and supported Fe/Pd nanoparticles could be effective functional materials for remediation of groundwater contaminated by 1,2,4-TCB.


A Dehalogenimonas Population Respires 1,2,4-Trichlorobenzene and Dichlorobenzenes

Wenjing Qiao, Fei Luo, Line Lomheim, E Erin Mack, Shujun Ye, Jichun Wu, Elizabeth A Edwards
PMID: 30371071   DOI: 10.1021/acs.est.8b04239

Abstract

Chlorobenzenes are ubiquitous contaminants in groundwater and soil at many industrial sites. Previously, we demonstrated the natural attenuation of chlorobenzenes and benzene at a contaminated site inferred from a 5 year site investigation and parallel laboratory microcosm studies. To identify the microbes responsible for the observed dechlorination of chlorobenzenes, the microbial community was surveyed using 16S rRNA gene amplicon sequencing. Members of the Dehalobacter and Dehalococcoides are reported to respire chlorobenzenes; however, neither were abundant in our sediment microcosms. Instead, we observed a significant increase in the relative abundance of Dehalogenimonas from <1% to 16-30% during dechlorination of 1,2,4-trichlorobenzene (TCB), 1,2-dichlorobenzene (DCB), and 1,3-DCB over 19 months. Quantitative PCR (qPCR) confirmed that Dehalogenimonas gene copies increased by 2 orders of magnitude with an average yield of 3.6 ± 2.3 g cells per mol Cl
released ( N = 12). In transfer cultures derived from sediment microcosms, dechlorination of 1,4-DCB and monochlorobenzene (MCB) was carried out by Dehalobacter spp. with a growth yield of 3.0 ± 2.1 g cells per mol Cl
released ( N = 5). Here we show that a Dehalogenimonas population respire 1,2,4-TCB and 1,2-/1,3-DCB isomers. This finding emphasizes the need to monitor a broader spectrum of organohalide-respiring bacteria, including Dehalogenimonas, at sites contaminated with halogenated organic compounds.


A switch of chlorinated substrate causes emergence of a previously undetected native Dehalobacter population in an established Dehalococcoides-dominated chloroethene-dechlorinating enrichment culture

Luz A Puentes Jácome, Elizabeth A Edwards
PMID: 29088371   DOI: 10.1093/femsec/fix141

Abstract

Chlorobenzenes are soil and groundwater pollutants of concern that can be reductively dehalogenated by organohalide-respiring bacteria from the genera Dehalococcoides and Dehalobacter. The bioaugmentation culture KB-1® harbours Dehalococcoides mccartyi spp. that reductively dehalogenate trichloroethene to ethene. It contains more than 30 reductive dehalogenase genes; some of them are highly similar to genes found in the chlorobenzene-respiring Dehalococcoides mccartyi strain CBDB1. We explored the chlorobenzene dehalogenation capability of the KB-1 enrichment culture using 1,2,4-trichlorobenzene (1,2,4-TCB). We achieved adaptation of KB-1 to 1,2,4-TCB that is dehalogenated to a mixture of dichlorobenzenes, and subsequently to monochlorobenzene and benzene. Surprisingly, a native Dehalobacter population, and not a Dehalococcoides population, couples the dechlorination of 1,2,4-TCB to growth achieving an average yield of 1.1 ± 0.6 × 1013 cells per mole of Cl- released. Interestingly, the dechlorination of 1,2,4-TCB occurs alongside the complete dechlorination of trichloroethene to ethene in cultures fed both electron acceptors. Dehalobacter was not previously identified as a major player in KB-1, but its ecological niche was favoured by the introduction of 1,2,4-TCB. Based on 16S rRNA phylogeny, Dehalobacter populations seem to cluster into specialised clades, and are likely undergoing substrate specialisation as a strategy to reduce competition for electron acceptors.


The Regular/Persistent Free Radicals and Associated Reaction Mechanism for the Degradation of 1,2,4-Trichlorobenzene over Different MnO

Qianqian Li, Xinchen Huang, Guijin Su, Minghui Zheng, Chunhua Huang, Mengjing Wang, Chunyan Ma, Da Wei
PMID: 30371067   DOI: 10.1021/acs.est.8b03789

Abstract

The role of regular/persistent free radicals on the catalytic activity of K
-tuned MnO
tunnel structures is poorly understood to date. Herein, three MnO
polymorphs (α-, β-, and δ-MnO
) were synthesized and examined toward the degradation of 1,2,4-trichlorobenzene (1,2,4-TrCBz) at 300 °C. δ-MnO
, with a two-dimensional-layered tunnel structure tuned by K
, exhibited the highest activity among the three MnO
polymorphs. The electron spin resonance spectroscopy results confirmed that δ-MnO
featured the most abundant reactive oxygen species (ROS: O
, •OH, and
O
), followed by α-MnO
(O
and
O
), and β-MnO
(O
), being supported by the calculated energy barrier. It was, intriguingly, noted that persistent organic free radicals, newly recognized as emerging surface-stabilized compound, were remarkably detected in α- and β-MnO
/1,2,4-TrCBz systems but not in more reactive δ-MnO
/1,2,4-TrCBz system. These might contribute to discrepant oxidative degradation process. During the oxidative process, intermediates, including benzoic acid and glycerol, formed via attack by ROS. Upon further attack, these intermediates fragmented into smaller molecules such as formic, acetic, propionic, and butyric acids. The present findings give deeper insights into the role of free radicals on the catalytic degradation of chlorinated aromatics.


N-acyl-homoserine lactone dynamics during biofilm formation of a 1,2,4-trichlorobenzene mineralizing community on clay

Hongjie Sheng, Mourad Harir, Lisa A Boughner, Xin Jiang, Philippe Schmitt-Kopplin, Reiner Schroll, Fang Wang
PMID: 28697551   DOI: 10.1016/j.scitotenv.2017.06.233

Abstract

In Gram-negative bacteria, quorum sensing systems are based on the N-acyl-homoserine lactone (AHL) molecule. The objective of this study was to investigate the role of quorum sensing systems during biofilm formation by a microbial community while degrading the pollutant. Our model system included 1,2,4-trichlorobenzene (1,2,4-TCB) and its mineralizing Gram-negative bacterial community to investigate the relationships between AHL dynamics, cell growth and pollutant degradation. Biomineralization of 1,2,4-TCB was monitored for both the planktonic bacterial community with and without sterile clay particles in liquid cultures. The bacterial growth and production of AHLs were quantified by fluorescent in situ hybridization and immunoassay analysis, respectively. A rapid production of AHLs which occurred coincided with the biofilm formation and the increase of mineralization rate of 1,2,4-TCB in liquid cultures. There is a positive correlation between the cell density of Bodertella on the clay particles and mineralization rate of 1,2,4-TCB. 3-oxo-C
-HSL appears to be the dominant AHL with the highest intensity and rapidly degraded by the bacterial community via two main consecutive reactions (lactone hydrolysis and decarboxylic reaction). These findings suggest that the integrated AHLs and their degraded products play a crucial role in biofilm formation and biomineralization of 1,2,4-TCB in culture.


Atline measurement of 1,2,4-trichlorobenzene for polychlorinated dibenzo-p-dioxin and dibenzofuran International Toxic Equivalent Quantity prediction in the stack gas

Xuan Cao, William R Stevens, Shaofu Tang, Shengyong Lu, Xiaodong Li, Xiaoqing Lin, Minghui Tang, Jianhua Yan
PMID: 30340166   DOI: 10.1016/j.envpol.2018.09.144

Abstract

A home-made analytical instrument based on thermal desorption gas chromatography coupled to resonance enhanced multiphoton ionization time-of-flight mass spectrometry (TD-GC-REMPI-TOFMS) was applied for atline measurement of 1,2,4-trichlorobenzene for the prediction of polychlorinated dibenzodioxin and dibenzofuran (PCDD/F) concentrations in the stack gas of a municipal solid waste incinerator (400 ton/day). Conventional high resolution gas chromatography/high resolution mass spectroscopy (HRGC/HRMS) measurements for the determination of PCDD/F concentrations were performed to compare with TD-GC-REMPI-TOFMS measurements. 1,2,4-Trichlorobenzene correlated with I-TEQ at r = 0.867, 0.953 and 0.944 in unstable, stable and integrated conditions. The correlation was independent of the facility operating conditions observed in this study. Using a linear model to predict I-TEQ by 1,2,4-trichlorobenzene over the test, the average of the relative difference between predicted and measured I-TEQ was 18.9%. 1,2,4-Trichlorobenzene measured by TD-GC-REMPI-TOFMS can be used as a robust indicator of I-TEQ in stack gas.


Sequential biodegradation of 1,2,4-trichlorobenzene at oxic-anoxic groundwater interfaces in model laboratory columns

Steven J Chow, Michelle M Lorah, Amar R Wadhawan, Neal D Durant, Edward J Bouwer
PMID: 32283437   DOI: 10.1016/j.jconhyd.2020.103639

Abstract

Halogenated organic solvents such as chlorobenzenes (CBs) are frequent groundwater contaminants due to legacy spills. When contaminated anaerobic groundwater discharges into surface water through wetlands and other transition zones, aeration can occur from various physical and biological processes at shallow depths, resulting in oxic-anoxic interfaces (OAIs). This study investigated the potential for 1,2,4-trichlorobenzene (1,2,4-TCB) biodegradation at OAIs. A novel upflow column system was developed to create stable anaerobic and aerobic zones, simulating a natural groundwater OAI. Two columns containing (1) sand and (2) a mixture of wetland sediment and sand were operated continuously for 295 days with varied doses of 0.14-1.4 mM sodium lactate (NaLac) as a model electron donor. Both column matrices supported anaerobic reductive dechlorination and aerobic degradation of 1,2,4-TCB spatially separated between anaerobic and aerobic zones. Reductive dechlorination produced a mixture of di- and monochlorobenzene daughter products, with estimated zero-order dechlorination rates up to 31.3 μM/h. Aerobic CB degradation, limited by available dissolved oxygen, occurred for 1,2,4-TCB and all dechlorinated daughter products. Initial reductive dechlorination did not enhance the overall observed extent or rate of subsequent aerobic CB degradation. Increasing NaLac dose increased the extent of reductive dechlorination, but suppressed aerobic CB degradation at 1.4 mM NaLac due to increased oxygen demand. 16S-rRNA sequencing of biofilm microbial communities revealed strong stratification of functional anaerobic and aerobic organisms between redox zones including the sole putative reductive dechlorinator detected in the columns, Dehalobacter. The sediment mixture column supported enhanced reductive dechlorination compared to the sand column at all tested NaLac doses and growth of Dehalobacter populations up to 4.1 × 10
copies/g (51% relative abundance), highlighting the potential benefit of sediments in reductive dechlorination processes. Results from these model systems suggest both substantial anaerobic and aerobic CB degradation can co-occur along the OAI at contaminated sites where bioavailable electron donors and oxygen are both present.


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